molecular formula C32H37NO12 B1245746 Nocardicyclin B

Nocardicyclin B

Cat. No.: B1245746
M. Wt: 627.6 g/mol
InChI Key: KSIJUTXUYOOHKG-WAPWPLBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nocardicyclin B is a natural product found in Nocardia pseudobrasiliensis with data available.

Scientific Research Applications

Antibiotic Properties and Cytotoxic Activity

Nocardicyclin B, an anthracycline antibiotic, was identified as a product of Nocardia pseudobrasiliensis. It is characterized by unique structural features such as 1- and 8-methoxyl groups, a 10-carbonyl group, and a novel carbon-methylated aminosugar constituent. This compound has shown effectiveness against Gram-positive bacteria including Mycobacterium spp. and Nocardia spp., although it is inactive against Gram-negative bacteria. Additionally, Nocardicyclin A, closely related to this compound, exhibits cytotoxic activity against L1210 and P388 leukemia (Tanaka et al., 1997).

Role in Nocardiosis Treatment

Research on Nocardia species, which this compound targets, indicates the importance of identifying specific antimicrobial sensitivity due to the multitude of pathogenic species involved. Studies have evaluated the effectiveness of various antibiotics, including aminoglycosides, sulfonamides, and others, against Nocardia strains. This research contributes to understanding the efficacy of treatments like this compound in combating infections caused by Nocardia species (Welsh et al., 2013).

Insights into Antimicrobial Mechanisms

Further understanding of this compound’s mechanism can be gained from studies on related compounds and Nocardia species. For instance, investigations into the genetic diversity and antibiotic susceptibility of Nocardia species shed light on the potential mechanisms through which this compound and similar compounds exert their effects (Hashemi-Shahraki et al., 2015).

Pharmacological Developments in Anthracyclines

The study of anthracyclines, to which this compound belongs, has provided valuable insights into their dual role in antitumor activity and potential cardiotoxicity. This research is crucial for understanding the broader implications and applications of this compound in scientific research (Minotti et al., 2004).

Properties

Molecular Formula

C32H37NO12

Molecular Weight

627.6 g/mol

IUPAC Name

[(2S,3S,4S,6S)-4-(dimethylamino)-2,4-dimethyl-6-[[(1R,2R,3R)-3,10,12-trihydroxy-2,7-dimethoxy-3-methyl-4,6,11-trioxo-1,2-dihydrotetracen-1-yl]oxy]oxan-3-yl] acetate

InChI

InChI=1S/C32H37NO12/c1-13-29(44-14(2)34)31(3,33(5)6)12-19(43-13)45-27-21-16(28(39)32(4,40)30(27)42-8)11-15-20(25(21)37)26(38)22-17(35)9-10-18(41-7)23(22)24(15)36/h9-11,13,19,27,29-30,35,37,40H,12H2,1-8H3/t13-,19-,27+,29+,30+,31-,32-/m0/s1

InChI Key

KSIJUTXUYOOHKG-WAPWPLBUSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]([C@@](C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)OC)O)(C)O)OC)(C)N(C)C)OC(=O)C

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)OC)O)(C)O)OC)(C)N(C)C)OC(=O)C

Synonyms

nocardicyclin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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